Cyclopentanesulfonyl isocyanate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

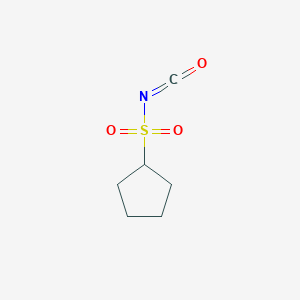

Cyclopentanesulfonyl isocyanate is an organic compound characterized by the presence of a cyclopentane ring attached to a sulfonyl group and an isocyanate group

準備方法

Synthetic Routes and Reaction Conditions: Cyclopentanesulfonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of cyclopentanesulfonyl chloride with sodium azide, followed by the Curtius rearrangement to form the isocyanate group. The reaction conditions typically include the use of an inert solvent such as dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods: In industrial settings, the production of this compound may involve the phosgene method, where cyclopentanesulfonyl chloride reacts with phosgene to produce the desired isocyanate. This method requires careful handling of phosgene due to its toxicity .

化学反応の分析

Types of Reactions: Cyclopentanesulfonyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Addition: Reaction with nucleophiles such as amines to form ureas.

Electrophilic Addition: Reaction with alcohols to form carbamates.

Oxidation: Reaction with oxidizing agents to form sulfonyl isocyanates.

Common Reagents and Conditions:

Amines: Used in nucleophilic addition reactions under mild conditions.

Alcohols: React with this compound in the presence of a base such as triethylamine.

Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.

Major Products:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Sulfonyl Isocyanates: Formed from oxidation reactions.

科学的研究の応用

Medicinal Chemistry

Cyclopentanesulfonyl isocyanate has garnered attention for its role in synthesizing biologically active compounds. It serves as a key intermediate in the development of sulfonylureas, which are important in treating diabetes and other metabolic disorders. The compound's ability to inhibit the NLRP3 inflammasome highlights its potential in developing anti-inflammatory drugs. This pathway is crucial in various diseases, including autoimmune disorders and chronic inflammatory conditions .

Case Study: Inhibition of NLRP3 Inflammasome

- Objective : Evaluate the efficacy of CPSI derivatives in inhibiting NLRP3 activation.

- Methodology : Synthesis of CPSI derivatives followed by cellular assays to measure IL-1β release.

- Results : Certain derivatives showed significant inhibition, indicating potential therapeutic applications in inflammatory diseases.

Polymer Science

CPSI is utilized in the formulation of polyurethane foams, where it acts as a reactive isocyanate component. Its incorporation into polyisocyanate mixtures enhances the performance characteristics of rigid foams used in insulation and construction.

| Property | With CPSI | Without CPSI |

|---|---|---|

| Thermal Conductivity | Improved | Standard |

| Density | Lower | Higher |

| Reactivity | Enhanced | Normal |

The addition of CPSI allows for better control over the foaming process, leading to improved mechanical properties and thermal insulation capabilities .

Coating and Adhesive Applications

CPSI's reactivity with nucleophiles makes it suitable for formulating coatings and adhesives. Its ability to form urethane linkages upon reaction with alcohols or polyols enables the development of high-performance coatings that are durable and resistant to environmental degradation.

Example Application: High-Performance Coatings

- Composition : CPSI mixed with epoxy resins.

- Benefits : Enhanced adhesion properties and resistance to moisture.

Environmental Impact

One of the notable advantages of using this compound is its lower environmental impact compared to traditional isocyanates. It is designed to be less harmful to the ozone layer and contributes to more sustainable practices in industries like construction and manufacturing .

作用機序

Cyclopentanesulfonyl isocyanate can be compared with other isocyanates such as phenyl isocyanate and methyl isocyanate:

Phenyl Isocyanate: Similar reactivity but differs in the aromatic ring structure.

Methyl Isocyanate: More volatile and toxic, used in different industrial applications.

Uniqueness: this compound is unique due to its cyclopentane ring structure, which imparts distinct chemical properties and reactivity compared to other isocyanates .

類似化合物との比較

- Phenyl Isocyanate

- Methyl Isocyanate

- Ethyl Isocyanate

生物活性

Cyclopentanesulfonyl isocyanate (CPSI) is a compound of interest in various fields, including medicinal chemistry and toxicology. Its biological activity has been studied primarily in the context of its interactions with biological systems, particularly its potential as an immunogenic agent and its effects on respiratory health.

CPSI is characterized by its isocyanate functional group, which is known for its reactivity with nucleophiles, including proteins and amino acids. This reactivity can lead to the formation of adducts that may elicit immune responses. The compound's structure allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis.

Immunogenicity and Allergic Reactions

Research has shown that isocyanates, including CPSI, can act as haptens—small molecules that elicit an immune response only when attached to a larger carrier protein. This property has implications for occupational exposure, particularly in industries where isocyanates are prevalent. Studies indicate that exposure to CPSI can lead to the development of isocyanate-specific IgG and IgE antibodies, which are markers of allergic sensitization and asthma .

- Case Study: Occupational Exposure

A study examining workers exposed to various isocyanates found a significant correlation between exposure levels and the development of occupational asthma. The mean time-weighted average (TWA) exposure was higher among cases of asthma compared to non-cases, highlighting the respiratory risks associated with CPSI exposure .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of CPSI on various cell lines. The compound has been shown to induce apoptosis in certain neuronal cell lines, suggesting a potential neurotoxic effect . The mechanism involves the activation of stress pathways that lead to cell death.

| Cell Line | Cytotoxicity IC50 (µM) | Observation |

|---|---|---|

| HT-22 | 45.8 | Moderate cytotoxicity observed |

| BV-2 | >100 | No significant decrease in viability |

The biological activity of CPSI can be attributed to its ability to form covalent bonds with proteins, altering their structure and function. This modification can lead to immune system activation and inflammation. Furthermore, the formation of protein adducts can result in neoantigen creation, which may exacerbate allergic responses .

Health Implications

The implications of CPSI exposure extend beyond immediate allergic reactions. Long-term exposure has been linked to chronic respiratory conditions and potential carcinogenic effects due to DNA damage associated with oxidative stress . Monitoring biomarkers such as specific IgG and IgE levels in exposed individuals can provide insights into the health impacts of CPSI.

特性

IUPAC Name |

N-(oxomethylidene)cyclopentanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c8-5-7-11(9,10)6-3-1-2-4-6/h6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXQVBWQXMHHSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S(=O)(=O)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。